

A Technical Guide to 4-Ethylphenol-d5 for Research Applications

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Compound of Interest		
Compound Name:	4-Ethylphenol-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of deuterated 4-ethylphenol, specifically **4-Ethylphenol-d5** and its related isotopic isomers. This document is intended to serve as a valuable resource for researchers in analytical chemistry, metabolomics, food and beverage science, and drug development who require a stable isotope-labeled internal standard for the accurate quantification of 4-ethylphenol.

Introduction to 4-Ethylphenol and its Deuterated Analogues

4-Ethylphenol is a phenolic compound of significant interest across various scientific disciplines. In the wine and beer industry, it is a key aroma compound, often associated with the spoilage yeast Brettanomyces. At concentrations above its sensory threshold (typically around 140 μ g/L), it can impart undesirable "barnyard," "medicinal," or "leathery" aromas to the final product.[1] Conversely, in some Belgian beer styles, a certain level of 4-ethylphenol is considered a desirable characteristic.

From a biomedical perspective, 4-ethylphenol is a metabolite produced by the gut microbiota from dietary polyphenols and the aromatic amino acid tyrosine.[2][3] It undergoes sulfation in the liver to form 4-ethylphenyl sulfate (4-EPS).[3][4] Emerging research has linked elevated







levels of 4-EPS to certain health conditions, highlighting the importance of accurately measuring its precursor, 4-ethylphenol, in biological samples.[4][5][6]

Given the need for precise quantification of 4-ethylphenol in complex matrices such as wine, biological fluids, and environmental samples, the use of a stable isotope-labeled internal standard is essential. Deuterated 4-ethylphenol, most commonly **4-Ethylphenol-d5**, serves this purpose by mimicking the chemical and physical properties of the unlabeled analyte, thereby correcting for variations during sample preparation and instrumental analysis.[7][8]

Commercial Suppliers and Product Specifications

A variety of deuterated 4-ethylphenol analogues are commercially available for research purposes. The most common forms include deuteration on the ethyl group (d5) or on the aromatic ring (d4). The choice of deuterated standard may depend on the specific analytical method and the potential for hydrogen-deuterium exchange. Below is a summary of commercially available deuterated 4-ethylphenol products from prominent suppliers.



Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity	Chemical Purity	Available Sizes
MedchemE xpress	4- Ethylpheno I-d5	340256- 40-8	CaH₅D₅O	Not specified	>98%	1 mg, 10 mg, 50 mg, 100 mg
CDN Isotopes	4- Ethylpheno I-d5	134334- 12-6	CaH₅D₅O	Not specified	Not specified	Inquire
CDN Isotopes	4- Ethylpheno I-2,3,5,6-d4	Not specified	C8H6D4O	Not specified	Not specified	Inquire
Santa Cruz Biotechnol ogy	4- Ethylpheno I-d4	Not specified	C8H6D4O	Not specified	Not specified	Inquire
Toronto Research Chemicals (TRC)	4- Ethylpheno I-d4	Not specified	C8H6D4O	Not specified	Not specified	Inquire
ChemicalB ook	4- ETHYLPH ENOL- 2,3,5,6- D4,OD 98%	340256- 40-8	CaH₅D₅O	Not specified	98%	Inquire

Note: Product specifications, including isotopic and chemical purity, may vary by lot. Researchers should always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols: Quantification of 4-Ethylphenol using Deuterated Internal Standard

Foundational & Exploratory



The following protocol is a representative methodology for the quantitative analysis of 4-ethylphenol in red wine using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, based on the principles outlined by Pollnitz et al. (2000).[7][8] This method can be adapted for other matrices with appropriate modifications to the sample preparation procedure.

- 1. Materials and Reagents
- Internal Standard: 4-Ethylphenol-d4 (2,3,5,6-[2H4]-4-Ethylphenol) or **4-Ethylphenol-d5**.
- Solvents: Dichloromethane (DCM), Pentane (HPLC grade).
- Reagents: Sodium chloride (analytical grade).
- Wine Sample.
- GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent).
- 2. Preparation of Standard Solutions
- Internal Standard Stock Solution (e.g., 100 μg/mL): Accurately weigh a known amount of the deuterated 4-ethylphenol standard and dissolve it in a known volume of methanol or ethanol.
- Calibration Standards: Prepare a series of calibration standards by spiking a model wine (a wine known to be free of 4-ethylphenol) with known concentrations of unlabeled 4ethylphenol and a constant concentration of the deuterated internal standard.
- 3. Sample Preparation (Liquid-Liquid Extraction)
- To a 10 mL aliquot of the wine sample, add a known amount of the deuterated internal standard (e.g., to a final concentration of 50 μg/L).
- Add approximately 2 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.
- Add 2 mL of a pentane:dichloromethane (2:1 v/v) mixture and vortex vigorously for 2 minutes.



- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic (upper) layer to a clean vial.
- Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 μL.
- Transfer the concentrated extract to a GC vial for analysis.
- 4. GC-MS Analysis
- Injector: Splitless mode.
- Oven Temperature Program: Optimize for the separation of 4-ethylphenol and the internal standard (e.g., initial temperature of 50°C, ramp to 250°C).
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
 - Monitor characteristic ions for both unlabeled 4-ethylphenol (e.g., m/z 122, 107, 77) and the deuterated internal standard (e.g., m/z 126, 111, 81 for d4; m/z 127, 112, 79 for d5).
 The exact ions will depend on the fragmentation pattern and the specific deuterated standard used.
- Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte
 to the peak area of the internal standard against the concentration of the analyte for the
 calibration standards. Determine the concentration of 4-ethylphenol in the wine samples by
 interpolating their peak area ratios on the calibration curve.

Signaling and Metabolic Pathways

The biological relevance of 4-ethylphenol is intrinsically linked to its metabolic pathways. Understanding these pathways is crucial for researchers studying its impact on human health and its formation in various biological systems.

Microbial Biosynthesis of 4-Ethylphenol

In wine and other fermented beverages, 4-ethylphenol is primarily produced by the yeast Brettanomyces from p-coumaric acid, a hydroxycinnamic acid naturally present in grape must.



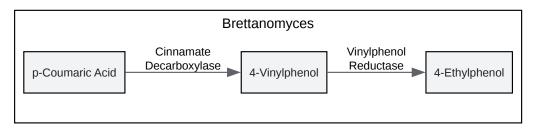




[1] The pathway involves two key enzymatic steps.

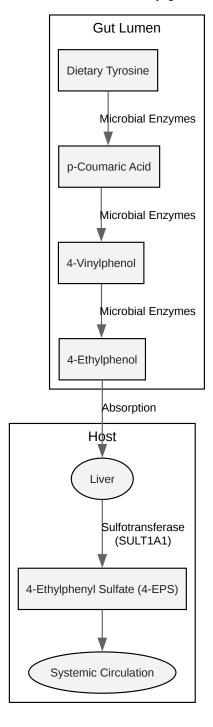


Microbial Biosynthesis of 4-Ethylphenol





Gut Microbiota Metabolism and Host Conjugation of 4-Ethylphenol





Pseudomonas putida 4-Ethylphenol 4-Ethylphenol Methylenehydroxylase (4EPMH) Quinone Methide (Intermediate) Hydration 1-(4-hydroxyphenyl)ethanol

Bacterial Degradation of 4-Ethylphenol

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